molecular formula C20H25NO6 B11163196 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11163196
M. Wt: 375.4 g/mol
InChI Key: HEEQHJUOIHMCMN-UHFFFAOYSA-N
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Description

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-6-7-15(19(23)24)21-17(22)10-26-16-9-8-14-11(2)12(3)20(25)27-18(14)13(16)4/h8-9,15H,5-7,10H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

HEEQHJUOIHMCMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with norleucine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives such as:

Uniqueness

Its combination of a chromen core with an acetylated norleucine moiety distinguishes it from other chromen derivatives and contributes to its unique properties .

Biological Activity

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Formula : C26H26N2O6
Molecular Weight : 462.5 g/mol
IUPAC Name : (2S)-3-(1H-indol-3-yl)-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

The compound features a chromenone derivative and an indole moiety, which are known for their diverse biological activities. The synthesis typically involves multiple steps, including the formation of the indole derivative via Fischer indole synthesis and the chromenone derivative through Pechmann condensation.

Anticancer Properties

Research indicates that compounds containing both indole and chromenone structures exhibit significant anticancer activity. The mechanism is believed to involve:

  • DNA Interaction : The compound may bind to DNA or proteins involved in cell division.
  • Apoptosis Induction : It can trigger programmed cell death in cancer cells.

A study demonstrated that derivatives of similar structures showed promising results against various cancer cell lines, suggesting that this compound could possess similar effects.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. The presence of the chromenone moiety is particularly significant as it has been associated with:

  • Inhibition of Bacterial Growth : Similar compounds have shown efficacy against Staphylococcus aureus and Candida albicans.

A comparative study found that the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4 to 32 μg/ml against various strains of Candida albicans .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in protein biosynthesis.
  • Membrane Disruption : They may disrupt bacterial cell membranes, leading to cell lysis.
  • Cell Cycle Arrest : The compound can interfere with the normal progression of the cell cycle in cancer cells.

Case Study 1: Anticancer Activity

In vitro studies on derivatives of chromenone demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar ranges. These studies suggest that this compound may exhibit similar or enhanced activity due to its unique structural features.

Case Study 2: Antifungal Efficacy

A recent investigation into the antifungal properties of related compounds indicated that those containing chromenone derivatives showed enhanced activity against azole-resistant strains of Candida albicans. The study highlighted that MIC values were significantly lower when tested in chemically defined media compared to complex media .

Comparative Analysis

CompoundTypeMIC (μg/ml)Activity
This compoundAntifungalTBDTBD
IcofungipenAntifungal4 - 32Moderate
Chromenone Derivative AAnticancerLow µMHigh

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